Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate

Medicinal Chemistry Structure-Activity Relationship (SAR) ADME Optimization

Ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate (CAS 893937-74-1) is a fully synthetic, small-molecule heterocycle built upon the [1,2,3]triazolo[4,5-d]pyrimidine core, a privileged scaffold in kinase and GPCR-targeted drug discovery. The compound features a 7-oxo group, a 3-(m-tolyl) substituent on the triazole ring, and an ethyl butanoate side chain at the N6 position, yielding a molecular formula of C₁₇H₁₉N₅O₃ and a molecular weight of 341.37 g/mol.

Molecular Formula C17H19N5O3
Molecular Weight 341.371
CAS No. 893937-74-1
Cat. No. B2879799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate
CAS893937-74-1
Molecular FormulaC17H19N5O3
Molecular Weight341.371
Structural Identifiers
SMILESCCC(C(=O)OCC)N1C=NC2=C(C1=O)N=NN2C3=CC=CC(=C3)C
InChIInChI=1S/C17H19N5O3/c1-4-13(17(24)25-5-2)21-10-18-15-14(16(21)23)19-20-22(15)12-8-6-7-11(3)9-12/h6-10,13H,4-5H2,1-3H3
InChIKeySELSVPARRFWJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate: Core Scaffold & Procurement Identity


Ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate (CAS 893937-74-1) is a fully synthetic, small-molecule heterocycle built upon the [1,2,3]triazolo[4,5-d]pyrimidine core, a privileged scaffold in kinase and GPCR-targeted drug discovery [1][2]. The compound features a 7-oxo group, a 3-(m-tolyl) substituent on the triazole ring, and an ethyl butanoate side chain at the N6 position, yielding a molecular formula of C₁₇H₁₉N₅O₃ and a molecular weight of 341.37 g/mol . Its structural architecture differentiates it from common triazolo[4,5-d]pyrimidine screening library members that typically bear simpler N-alkyl or unsubstituted phenyl groups at the 3-position.

Why Ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate Cannot Be Replaced by a Generic Triazolo[4,5-d]pyrimidine


The triazolo[4,5-d]pyrimidine scaffold is exquisitely sensitive to substitution patterns; small changes at the 3-, 5-, or 7-positions can drastically alter target potency, selectivity, and physicochemical properties [1][2]. In the CCR7/CXCR2 antagonist series, for example, moving from a 3-phenyl to a 3-(4-chlorobenzyl) substituent shifted the CCR7 IC₅₀ by more than 5-fold [1]. Similarly, in GCN2 inhibitor programs, modifications to the N6 side chain directly impacted kinase selectivity over PERK, PKR, HRI, and IRE1, as well as aqueous solubility and passive permeability [2]. The specific combination of 7-oxo, 3-(m-tolyl), and an ethyl butanoate N6 substituent present in CAS 893937-74-1 therefore defines a unique chemical space that cannot be replicated by off-the-shelf triazolo[4,5-d]pyrimidine analogs commonly found in commercial screening decks.

Quantitative Differentiation Evidence for Ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate


Ester Side-Chain Differentiation: Ethyl Butanoate vs. Methyl Butanoate and N,N-Dimethyl Butanamide Analogs

CAS 893937-74-1 carries an ethyl butanoate ester at the N6 position of the triazolo[4,5-d]pyrimidine core. The closest commercially cataloged analogs differ exclusively in the ester moiety: methyl 2-{7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl}butanoate (CAS 887215-50-1, MW 313.31 g/mol) and N,N-dimethyl-3-oxo-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide (CAS 872591-07-6, MW 354.37 g/mol) . The ethyl ester confers intermediate lipophilicity and steric bulk relative to the methyl ester, which can influence membrane permeability, metabolic stability, and target binding kinetics [1]. In GCN2 inhibitor series within the same chemotype, even minor N6 side-chain modifications produced >10-fold differences in aqueous solubility and PAMPA permeability (range: 0.05–16.0 µM solubility; PAMPA 2.19–16.0 × 10⁻⁶ cm/s) [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) ADME Optimization

GCN2 Kinase Inhibition Potency: Class-Level Benchmarking Against Validated Triazolo[4,5-d]pyrimidine Inhibitors

The triazolo[4,5-d]pyrimidine scaffold has been validated as a GCN2 kinase inhibitor chemotype, with optimized compounds achieving GCN2 IC₅₀ values in the low nanomolar range (e.g., 17.2–47.6 nM) and cellular eIF2α phosphorylation IC₅₀ <150 nM [1]. Although no direct enzymatic data are publicly available for CAS 893937-74-1, its 7-oxo-3-(m-tolyl)-N6-ethyl butanoate architecture places it within the SAR-proven space defined by this inhibitor series. Key GCN2 inhibitors in this class (Compounds 1–9) displayed a 2.7-fold potency range (17.2–47.6 nM) driven by N6 and 5-position modifications, with selectivity over related kinases (PERK, PKR, HRI, IRE1) varying from <10% to >95% residual enzyme activity at 10 µM [1]. The m-tolyl substituent at the 3-position in CAS 893937-74-1 provides a steric and electronic profile distinct from the unsubstituted phenyl or 4-chlorobenzyl groups prevalent in published GCN2 series.

Kinase Inhibition Integrated Stress Response Cancer Therapeutics

CCR7/CXCR2 Chemokine Receptor Antagonism: Scaffold Validation and Selectivity Potential

The [1,2,3]triazolo[4,5-d]pyrimidine core has been identified as a productive scaffold for dual CCR7/CXCR2 antagonism, with a lead compound achieving IC₅₀ values of 2.43 µM (CCR7) and 0.66 µM (CXCR2) in β-arrestin recruitment assays, later optimized to 0.43 µM (CCR7) and 11.02 µM (CXCR2)—a 25.6-fold selectivity window favoring CCR7 [1]. The SAR study demonstrated that substituents at the 3-, 5-, and 7-positions strongly modulate both potency and selectivity [1]. CAS 893937-74-1, with its 3-(m-tolyl) and N6-ethyl butanoate groups, occupies a distinct chemical space not explored in the published CCR7 series, which predominantly employed 3-(4-chlorobenzyl), 3-phenyl, or 3-(4-fluorobenzyl) variants [1]. The m-tolyl group may introduce favorable hydrophobic contacts in the receptor's intracellular binding pocket while reducing the risk of CYP-mediated metabolism associated with para-substituted benzyl groups.

Chemokine Receptor Antagonism Immuno-Oncology GPCR Drug Discovery

Platelet Aggregation Inhibitor Class Membership: P2Y₁₂ Receptor Antagonist Scaffold Heritage

Triazolo[4,5-d]pyrimidine compounds have an established history as P2T (P2Y₁₂) receptor antagonists for inhibiting ADP-induced platelet aggregation, as documented in multiple patent families [1][2]. The prototypical P2Y₁₂ antagonist scaffold contains a 7-oxo or 7-amino group and variable substituents at the 3- and 5-positions [1]. CAS 893937-74-1 contains the requisite 7-oxo motif and a 3-aryl substituent consistent with this pharmacophore model. While direct platelet aggregation IC₅₀ data for this specific compound are not reported, its structural compliance with the triazolo[4,5-d]pyrimidine P2Y₁₂ antagonist template supports its utility as a probe for platelet biology studies, particularly where the 3-(m-tolyl) group may impart differential pharmacokinetic or selectivity properties relative to the 3-propylthio or 3-benzyl variants described in the patent literature [1].

Antiplatelet Therapy P2Y₁₂ Receptor Thrombosis

Physicochemical Differentiation: Predicted LogP and Solubility Profile vs. Common Triazolo[4,5-d]pyrimidine Screening Compounds

Based on its molecular formula (C₁₇H₁₉N₅O₃, MW 341.37) , CAS 893937-74-1 is predicted to have a calculated LogP (cLogP) in the range of 1.5–2.5, placing it within the optimal drug-like space for oral bioavailability yet distinct from both the more hydrophilic N,N-dimethyl amide analog (CAS 872591-07-6, cLogP ~1.0–1.5) and the more lipophilic 3-(4-chlorobenzyl) GCN2/CCR7 leads (cLogP 2.5–3.5) [1][2]. This intermediate lipophilicity, combined with the hydrogen-bond acceptor capacity of the ester carbonyl and the 7-oxo group, suggests a balanced solubility–permeability profile. In the GCN2 triazolo[4,5-d]pyrimidine series, solubility at pH 7.4 ranged from 0.05 to 16.0 µM and PAMPA permeability from 2.19 to 16.0 × 10⁻⁶ cm/s, underscoring the profound impact of subtle substituent changes on developability parameters [2].

Drug-Likeness Physicochemical Properties Lead Optimization

3-(m-Tolyl) Substituent: Steric and Electronic Differentiation from Common 3-Phenyl and 3-(4-Chlorobenzyl) Analogs

The 3-(m-tolyl) group on the triazole ring of CAS 893937-74-1 introduces a meta-methyl substituent that is structurally distinct from the 3-phenyl (planar, unsubstituted) and 3-(4-chlorobenzyl) (para-substituted, benzylic) groups commonly employed in published triazolo[4,5-d]pyrimidine inhibitor series [1][2]. The meta-methyl orientation may induce a dihedral twist between the triazole and the phenyl ring, altering the presentation of the aryl group within the target binding pocket relative to the coplanar 3-phenyl analog [3]. In CCR7 antagonist docking studies, the 3-aryl substituent occupies a hydrophobic subpocket where shape complementarity directly influences potency and selectivity [1]. Additionally, the meta-methyl group is expected to reduce CYP450-mediated benzylic oxidation compared to the 4-chlorobenzyl group, potentially improving metabolic stability in hepatic microsome assays. This structural differentiation provides a valuable vector for exploring SAR in the 3-position that has been under-sampled in the published literature.

Molecular Recognition Hydrophobic Pocket Occupancy CYP Metabolism

Best-Fit Research & Industrial Applications for Ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate


Medicinal Chemistry SAR Expansion for GCN2 Kinase Inhibitor Programs

CAS 893937-74-1 is ideally suited as a chemical probe for mapping the SAR landscape of GCN2 inhibitors within the triazolo[4,5-d]pyrimidine series. Its m-tolyl and ethyl butanoate substituents occupy vectors that have been sparsely explored in published GCN2 inhibitor campaigns, which have focused primarily on 3-phenyl, 3-(4-chlorobenzyl), and 3-(4-fluorobenzyl) variants [1]. Procurement of this compound enables direct head-to-head biochemical profiling (GCN2 IC₅₀, kinase selectivity panel including PERK, PKR, HRI, IRE1) and cellular target engagement assays (eIF2α phosphorylation) against existing tool compounds, generating SAR data that can differentiate this chemotype from both earlier-generation triazolo[4,5-d]pyrimidine GCN2 inhibitors and alternative scaffolds such as indolin-2-ones or pyrazolopyrimidines [1].

CCR7/CXCR2 Dual Antagonist Hit Expansion in Immuno-Oncology

For research groups pursuing small-molecule CCR7 antagonists to block immune cell trafficking or lymph node metastasis, this compound offers a structurally differentiated starting point from the published triazolo[4,5-d]pyrimidine leads [2]. The 3-(m-tolyl) group has not been evaluated in the CCR7/CXCR2 β-arrestin recruitment assay series, presenting an opportunity to discover novel selectivity profiles. Researchers can benchmark the compound's CCR7 and CXCR2 IC₅₀ values directly against the lead compound (CCR7 IC₅₀ 2.43 µM; CXCR2 IC₅₀ 0.66 µM) and the optimized selective derivative (CCR7 IC₅₀ 0.43 µM; CXCR2 IC₅₀ 11.02 µM) [2]. The ethyl butanoate side chain may also confer differential ADME properties relative to the published leads, which feature methyl esters or amides.

P2Y₁₂ Receptor Antagonist Patent Landscape Diversification

As a triazolo[4,5-d]pyrimidine derivative conforming to the P2Y₁₂ antagonist pharmacophore, CAS 893937-74-1 represents a structurally non-obvious analog for patent strategy and freedom-to-operate analysis in the antiplatelet therapy space [3][4]. Its 3-(m-tolyl) and N6-ethyl butanoate groups differ from the substituents claimed in foundational patents (e.g., US 6,525,060, WO 99/05142) that dominate the P2Y₁₂ intellectual property landscape [3][4]. This compound can serve as a starting point for developing novel P2Y₁₂ antagonist compositions with potentially differentiated selectivity, pharmacokinetic, or safety profiles relative to marketed thienopyridine and nucleoside-nucleotide P2Y₁₂ inhibitors.

Kinase Selectivity Panel Screening and Polypharmacology Profiling

Given the triazolo[4,5-d]pyrimidine scaffold's broad kinome interactions—including GCN2, ERK3, and LSD1 inhibition [1][5]—this compound is well-suited for broad kinase selectivity panel screening to identify potential polypharmacology or off-target liabilities. The m-tolyl substitution may confer a selectivity fingerprint distinct from the related 3-phenyl and 3-benzyl analogs. Screening against a panel of 50–400 kinases would generate a selectivity profile (S-score) that can be compared with published triazolo[4,5-d]pyrimidine kinase inhibitors, providing critical data for target validation studies and chemical probe development [1][5].

Quote Request

Request a Quote for ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.